![molecular formula C18H20N2O5S B2726649 N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide CAS No. 312759-07-2](/img/structure/B2726649.png)
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
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Description
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, also known as NSC-745887, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects on various biological processes, making it an attractive target for further research.
Scientific Research Applications
Enzyme Inhibition
Sulfonamides and benzamides have shown significant inhibitory potential against various enzymes. For instance, certain derivatives have been designed to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II), displaying nanomolar inhibition levels. These compounds have potential applications in treating conditions related to enzyme dysfunction, such as glaucoma, edema, and certain neurological disorders (Tuğrak et al., 2020).
Anticancer Activity
Research into sulfonamide and benzamide derivatives has also extended into anticancer activity. For example, certain arylsulfonamides have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, through modulation of CCR4, could potentially be used in cancer treatment strategies, highlighting their versatility in drug development (Procopiou et al., 2013).
Analgesic and Anti-inflammatory Applications
The modification and exploration of N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide related structures have led to the discovery of compounds with significant analgesic and anti-inflammatory properties. For instance, specific derivatives have been identified as potent and selective CB2 agonists, demonstrating effectiveness in rodent models of postoperative pain (Worm et al., 2009).
Antimicrobial Agents
Compounds incorporating morpholine and sulfonamide moieties have shown promising antimicrobial activity. This includes the design and synthesis of new derivatives acting as antimicrobial agents against a broad spectrum of microorganisms, underscoring their potential in addressing antibiotic resistance (Sahin et al., 2012).
Prodrug Development
Research into sulfonamide derivatives has also contributed to the development of prodrug forms, aimed at improving the solubility, stability, and overall pharmacokinetic profiles of active pharmaceutical ingredients. This includes the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides, providing a strategy for enhancing the bioavailability of drugs (Larsen et al., 1988).
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-17-8-3-2-7-16(17)19-18(21)14-5-4-6-15(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYCRQTFAPEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide |
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